
1,1,3-Trimethoxyprop-1-ene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1,3-Trimethoxyprop-1-ene is an organic compound with the molecular formula C6H12O3. It is a colorless liquid with a boiling point of approximately 30°C at 0.5 Torr . This compound is used in various chemical reactions and has applications in different scientific fields.
Preparation Methods
1,1,3-Trimethoxyprop-1-ene can be synthesized through several methods. One common synthetic route involves the reaction of 2-bromo-1,1,3-trimethoxypropane with a base . The reaction conditions typically include the use of a solvent such as methanol and a catalyst to facilitate the reaction. Industrial production methods may involve similar processes but on a larger scale, with optimized reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
1,1,3-Trimethoxyprop-1-ene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: It can undergo nucleophilic substitution reactions, where the methoxy groups can be replaced by other nucleophiles under appropriate conditions.
Common reagents and conditions used in these reactions include solvents like methanol, ethanol, and acetonitrile, as well as catalysts to enhance reaction rates. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1,1,3-Trimethoxyprop-1-ene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It can be used in the study of biochemical pathways and enzyme reactions.
Medicine: Research into potential pharmaceutical applications, including drug synthesis and development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 1,1,3-Trimethoxyprop-1-ene exerts its effects involves its interaction with molecular targets and pathways. For example, in oxidation reactions, it interacts with oxidizing agents to form corresponding oxidized products. The specific molecular targets and pathways depend on the type of reaction and the conditions under which it is carried out.
Comparison with Similar Compounds
1,1,3-Trimethoxyprop-1-ene can be compared with other similar compounds such as 1,1,3,3-tetramethoxypropane and 1,1,1-trimethoxypropane . These compounds share similar structural features but differ in the number and position of methoxy groups. The uniqueness of this compound lies in its specific reactivity and applications, which may differ from those of its analogs.
Similar Compounds
- 1,1,3,3-Tetramethoxypropane
- 1,1,1-Trimethoxypropane
These compounds have different chemical properties and reactivities, making them suitable for various applications in scientific research and industry.
Properties
CAS No. |
50284-74-7 |
|---|---|
Molecular Formula |
C6H12O3 |
Molecular Weight |
132.16 g/mol |
IUPAC Name |
1,1,3-trimethoxyprop-1-ene |
InChI |
InChI=1S/C6H12O3/c1-7-5-4-6(8-2)9-3/h4H,5H2,1-3H3 |
InChI Key |
VBKUCGKXGUHMAD-UHFFFAOYSA-N |
Canonical SMILES |
COCC=C(OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


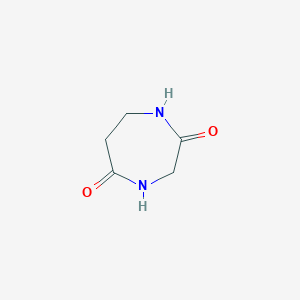

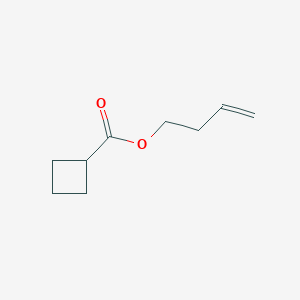
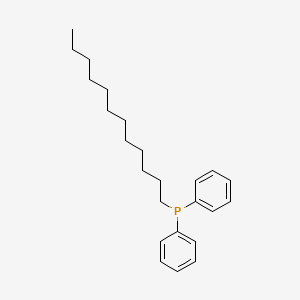
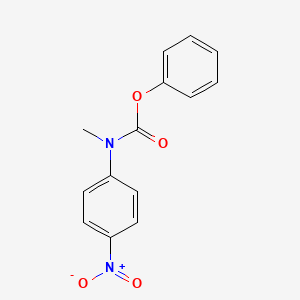
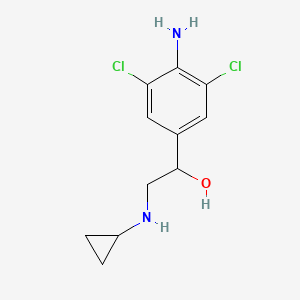
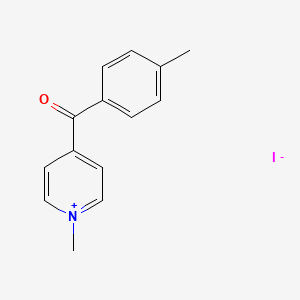
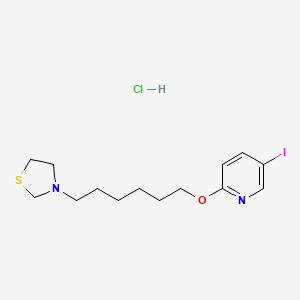
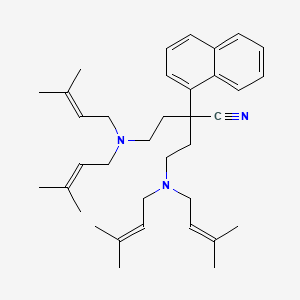
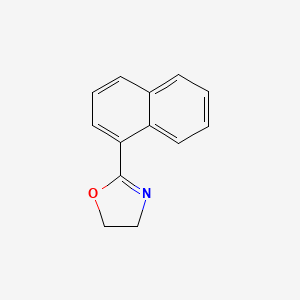
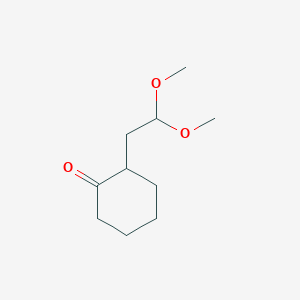
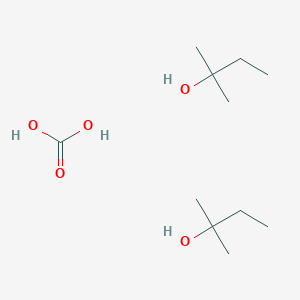
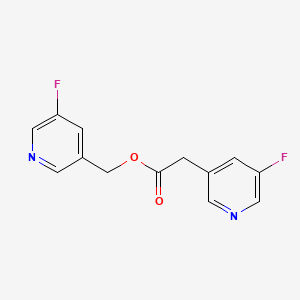
![Lithium, [(phenylsulfinyl)methyl]-](/img/structure/B14664148.png)
